molecular formula C16H16N2O2 B12289514 N,N-Di-p-tolyloxamide

N,N-Di-p-tolyloxamide

Cat. No.: B12289514
M. Wt: 268.31 g/mol
InChI Key: YCNRIJIFGRVPFN-UHFFFAOYSA-N
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Description

N,N-Di-p-tolyloxamide is an organic compound with the molecular formula C16H16N2O2. It is a derivative of oxamide, where the hydrogen atoms of the amide groups are replaced by p-tolyl groups. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Di-p-tolyloxamide can be synthesized through the reaction of oxalyl chloride with p-toluidine. The reaction typically involves the following steps:

    Formation of Oxalyl Chloride: Oxalic acid is treated with thionyl chloride to produce oxalyl chloride.

    Reaction with p-Toluidine: Oxalyl chloride is then reacted with p-toluidine in the presence of a base such as pyridine to form this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

    Large-scale Preparation of Oxalyl Chloride: Using industrial-grade thionyl chloride and oxalic acid.

    Controlled Reaction with p-Toluidine: Ensuring precise temperature and pH control to maximize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Di-p-tolyloxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxamides with different oxidation states.

    Reduction: Reduction reactions can convert it back to its amine precursors.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed:

    Oxidation Products: Various oxamides with different functional groups.

    Reduction Products: p-Toluidine and related amines.

    Substitution Products: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

N,N-Di-p-tolyloxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N-Di-p-tolyloxamide involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The aromatic rings and amide groups allow it to engage in hydrogen bonding and π-π interactions, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

    N,N-Di-p-tolylurea: Similar structure but with urea instead of oxamide.

    N,N-Di-p-tolylacetamide: Contains an acetamide group instead of oxamide.

    N,N-Di-p-tolylbenzamide: Benzamide derivative with similar aromatic substitution.

Uniqueness: N,N-Di-p-tolyloxamide is unique due to its specific oxamide backbone, which imparts distinct chemical properties. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

N',N'-bis(4-methylphenyl)oxamide

InChI

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)18(16(20)15(17)19)14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H2,17,19)

InChI Key

YCNRIJIFGRVPFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C(=O)C(=O)N

Origin of Product

United States

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